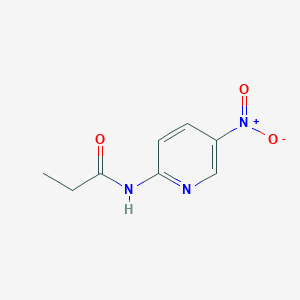

N-(5-nitropyridin-2-yl)propanamide

Description

Contextualizing Nitropyridine-Amide Derivatives in Academic Inquiry

Nitropyridine-amide derivatives constitute a significant class of compounds in academic and industrial research. The pyridine (B92270) nucleus is a common feature in many biologically active molecules and approved pharmaceuticals. The introduction of a nitro group onto the pyridine ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.

Research has demonstrated that nitropyridine derivatives are valuable precursors in the synthesis of a wide array of more complex heterocyclic systems. ontosight.ai For instance, the nitro group can be reduced to an amino group, which can then be further functionalized, opening pathways to diverse molecular architectures. The amide functionality, on the other hand, is a key structural motif in peptides and proteins, and its presence in synthetic molecules can facilitate interactions with biological targets through hydrogen bonding.

The synthesis of nitropyridine-amide derivatives often involves the acylation of an aminonitropyridine. A common synthetic route to N-(5-nitropyridin-2-yl)amides involves the reaction of 2-amino-5-nitropyridine (B18323) with an appropriate acyl chloride or carboxylic acid. niscpr.res.inrsc.org For the specific synthesis of N-(5-nitropyridin-2-yl)propanamide, 2-amino-5-nitropyridine would be reacted with propanoyl chloride or propanoic acid under suitable coupling conditions. The starting material, 2-amino-5-nitropyridine, can be synthesized by the nitration of 2-aminopyridine. chemicalbook.comoaji.net

Significance of the this compound Scaffold in Contemporary Chemical Science

The this compound scaffold is significant due to its potential applications stemming from the combined structural features of the nitropyridine and amide groups. Compounds sharing this core structure have been investigated for a range of biological activities.

The N-(5-nitropyridin-2-yl)amide moiety is a key component in the design of various enzyme inhibitors. For example, derivatives of this scaffold have been explored as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), both of which are important targets in the treatment of cancers and other diseases. nih.gov The nitro group in the 5-position of the pyridine ring is often crucial for the observed biological activity.

Furthermore, nitropyridine derivatives have shown promise as antibacterial and antifungal agents. nih.gov The N-(5-nitropyridin-2-yl)amide scaffold has been incorporated into molecules with demonstrated activity against various bacterial strains. niscpr.res.inresearchgate.net The propanamide side chain in this compound can influence the compound's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

The general structure of N-(5-nitropyridin-2-yl)amides and their key characteristics are summarized in the table below.

| Property | Description |

| Core Scaffold | 5-Nitropyridin-2-yl |

| Functional Groups | Amide, Nitro |

| General Synthesis | Acylation of 2-amino-5-nitropyridine |

| Potential Applications | Enzyme inhibition (e.g., kinases), Antibacterial agents |

While extensive research specifically on this compound is not widely published, the established importance of the broader class of nitropyridine-amide derivatives underscores the scientific value of this particular compound. Further investigation into its specific properties and potential applications is a logical progression in the field of medicinal chemistry. The structural and electronic characteristics of this compound make it a compelling candidate for future research endeavors aimed at the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitropyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-2-8(12)10-7-4-3-6(5-9-7)11(13)14/h3-5H,2H2,1H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFLZJRNXNZWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Nitropyridin 2 Yl Propanamide and Its Structural Analogues

Direct Amidation and Acylation Pathways to N-(5-nitropyridin-2-yl)propanamide

Direct methods for synthesizing this compound focus on the creation of the amide linkage as a pivotal step. These approaches typically start with a pyridine (B92270) ring already bearing the nitro group and an amino or halo substituent at the appropriate positions.

Nucleophilic Aromatic Substitution Routes involving Halonitropyridines

A prevalent strategy for the synthesis of this compound and its analogues involves the nucleophilic aromatic substitution (SNAr) on halonitropyridines. chadsprep.commasterorganicchemistry.comjuniperpublishers.com The electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to attack by nucleophiles. chadsprep.commasterorganicchemistry.com

In this pathway, a 2-halo-5-nitropyridine, most commonly 2-chloro-5-nitropyridine (B43025), serves as the electrophilic substrate. The reaction of 2-chloro-5-nitropyridine with propanamide would theoretically lead to the desired product, though direct amidation with an amide anion can be challenging. A more common approach is the reaction with an amine followed by acylation. For instance, reacting 2-chloro-5-nitropyridine with an amine, followed by acylation of the resulting secondary amine with propanoyl chloride or propanoic anhydride, yields the corresponding N-substituted-N-(5-nitropyridin-2-yl)propanamide. nih.gov

The reactivity of halonitropyridines in SNAr reactions is a cornerstone for building a variety of substituted pyridine derivatives. nih.govnih.gov The reaction of 2-chloro-5-nitropyridine with piperazine, for example, followed by N-alkylation with 2-chloropropioamides, has been used to create a series of N-aryl-2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives. nih.govnih.govresearchgate.net The nitro group's presence is crucial as it facilitates the initial nucleophilic attack. nih.gov The general mechanism involves the addition of the nucleophile to the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, which then eliminates the halide ion to restore aromaticity. masterorganicchemistry.comnih.gov The rate of this reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

| Starting Material | Reagent | Product Type | Reference |

| 2-Chloro-5-nitropyridine | N-methylpiperazine | (5-nitropyridin-2-yl)piperazine intermediate | nih.gov |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-nitropyridin-2-yl)piperazine | nih.gov |

Amide Coupling Strategies, including those employing Pyridine N-Oxides

Amide bond formation via coupling reactions is a fundamental and widely used transformation in organic synthesis, including for the preparation of this compound. hepatochem.com These methods typically involve the reaction of a carboxylic acid (or its activated derivative) with an amine in the presence of a coupling agent. hepatochem.comnih.gov For the synthesis of the target molecule, this would entail coupling propanoic acid with 2-amino-5-nitropyridine (B18323).

A variety of coupling reagents can be employed, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. hepatochem.comnih.gov The reaction proceeds by the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate that is then attacked by the amine. nih.gov

An alternative and often high-yielding approach involves the use of pyridine N-oxides. researchgate.netresearchgate.netsemanticscholar.org The synthesis of N-(pyridin-2-yl)amides can be challenging due to the lower nucleophilicity of the 2-aminopyridine. However, employing 2-aminopyridine-N-oxides can lead to improved yields in dehydrative amide couplings. researchgate.net The N-oxide group increases the reactivity of the pyridine ring. researchgate.netsemanticscholar.org A general strategy involves coupling the 2-aminopyridine-N-oxide with the desired carboxylic acid, followed by deoxygenation of the N-oxide to yield the final amide. semanticscholar.org For instance, 4-nitropyridine (B72724) N-oxide can be prepared by the nitration of pyridine N-oxide, which can then be further functionalized. researchgate.net

| Amine Component | Acid Component | Coupling Agent/Method | Product Type | Reference |

| 2-amino-5-nitropyridine | Propanoic acid | EDC/HOBt | This compound | nih.gov |

| 2-aminopyridine-N-oxides | Carboxylic acids | Dehydrative coupling | N-(pyridin-2-yl)amides | researchgate.net |

Functional Group Interconversions and Strategic Derivatization of Nitropyridines

The synthesis of this compound and its analogues can also be achieved through the modification of existing functional groups on a pre-formed nitropyridine core. researchgate.netub.eduyoutube.com This approach allows for the introduction of the desired propanamide moiety or other functionalities at a later stage in the synthetic sequence.

Chemical Modifications of the Propanamide Moiety

Once the core structure of this compound is assembled, further chemical modifications can be performed on the propanamide side chain to generate a library of structurally related analogues. acs.org These modifications can be used to explore structure-activity relationships in medicinal chemistry contexts. mdpi.com

For example, the amide bond itself can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-nitropyridine and propanoic acid. smolecule.com While this is a reverse reaction, the principle of modifying the amide is key. More synthetically useful modifications could involve reactions at the α-carbon of the propanamide group. Depending on the specific analogue, the propanamide moiety can be altered. For instance, in related systems, N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives have been synthesized, showcasing the diversity achievable by modifying the group attached to the propanamide nitrogen. nih.gov Similarly, structural analogues like 3-cyclopentyl-N-(5-nitropyridin-2-yl)propanamide have been documented, indicating that the propanoyl group can be substituted with more complex acyl chains. ontosight.ai

Directed Functionalization and Substituent Effects on the Pyridine Ring

The pyridine ring, particularly when activated by a nitro group, is amenable to various functionalization reactions. ntnu.nobeilstein-journals.org The position of substituents on the pyridine ring can direct the regioselectivity of subsequent reactions. snnu.edu.cn The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, especially at positions ortho and para to the nitro group. nih.govmdpi.com

The functionalization of the pyridine ring in nitropyridine derivatives can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl or heteroaryl groups onto the pyridine core. nih.gov The inherent reactivity of the nitropyridine system can be harnessed to build complex molecular architectures. For instance, the nitro group itself can be reduced to an amino group, which can then be further derivatized, for example, by acylation to form an amide. nih.gov This sequence of reduction followed by acylation is a common strategy for installing amide functionalities on a pyridine ring that was initially activated by a nitro group. nih.gov

| Reaction Type | Reagents/Catalysts | Functional Group Introduced/Modified | Reference |

| Nitro group reduction | Pd/C, H₂ | Amino group | nih.gov |

| Suzuki-Miyaura coupling | Pd catalyst, boronic acid | Aryl/heteroaryl group | nih.gov |

| Vicarious Nucleophilic Substitution | Sulfonyl-stabilized carbanions | Alkyl group | nih.gov |

Computational and Theoretical Investigations of N 5 Nitropyridin 2 Yl Propanamide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic and structural characteristics of N-(5-nitropyridin-2-yl)propanamide. These calculations provide a quantum mechanical framework to predict the molecule's geometry, vibrational frequencies, and various electronic properties with a high degree of accuracy. By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can obtain an optimized molecular structure, which is crucial for further analysis. researchgate.netelsevierpure.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netsci-toys.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net For this compound, the presence of the electron-withdrawing nitro group and the pyridine (B92270) ring influences the energies of these frontier orbitals.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity. researchgate.netnih.gov These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of an atom or molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating a higher tendency to react. researchgate.net |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -(EHOMO + ELUMO)/2) | Measures the propensity of a species to accept electrons. researchgate.net |

This table is for illustrative purposes and the values would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies of Bonding and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the investigation of hyperconjugative interactions, which are crucial for understanding molecular stability. researchgate.net These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wikipedia.org The stabilization energy E(2) associated with these interactions can be quantified using second-order perturbation theory. wisc.edu

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different yet complementary approach by analyzing the topology of the electron density to define atoms and the bonds between them. This method can characterize the nature of chemical bonds, such as whether they are covalent or ionic, based on the properties of the electron density at the bond critical points.

Table 2: Example of NBO Analysis - Donor-Acceptor Interactions in a Related Molecule

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N5 | π(C2-C3) | 5.42 |

| π(C3-C4) | π(C2-N1) | 18.76 |

| π(C2-N1) | π*(C5-C6) | 22.14 |

This data is illustrative and based on a representative molecule. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org The MEP surface illustrates the electrostatic potential at different points on the molecule's surface. libretexts.org Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, as well as the nitrogen of the pyridine ring, while the hydrogen atoms would exhibit positive potential.

Conformational Potential Energy Surface (PES) Profiling

The conformational flexibility of this compound can be explored by mapping its Potential Energy Surface (PES). This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each point. researchgate.net The resulting PES reveals the different possible conformations (rotamers) and the energy barriers between them. Identifying the global minimum energy conformation is crucial, as it represents the most stable and populated structure of the molecule. researchgate.net

Solvent Effects on Molecular Conformation and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. upertis.ac.id Computational methods like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the conformation and electronic properties of this compound. elsevierpure.com The solvent can affect the relative energies of different conformers and alter the HOMO-LUMO gap and charge distribution.

Computational Analysis of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is essential for predicting its solid-state structure and how it interacts with other molecules. These interactions can be studied computationally through methods like DFT-D, which includes corrections for dispersion forces, or by analyzing the Hirshfeld surface. In the crystal structure of related compounds, molecules are often linked by hydrogen bonds and π-π stacking interactions. researchgate.networktribe.com For this compound, potential intermolecular interactions would include hydrogen bonds involving the amide N-H group and the oxygen atoms of the nitro and carbonyl groups, as well as π-π stacking of the pyridine rings. researchgate.net

Hydrogen Bonding Networks and Energetics

Hydrogen bonds are a predominant feature in the crystal structure of amide-containing compounds, and this compound is no exception. The presence of both hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms of the pyridine ring and nitro group) allows for the formation of intricate hydrogen bonding networks. libretexts.org

In a related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, two independent molecules are linked by a pair of N—H···N hydrogen bonds, forming a characteristic R22(8) ring motif. nih.gov This type of interaction is also observed in other pyridine-containing amides, where molecules are linked into chains via N—H···N hydrogen bonds. researchgate.net Furthermore, C—H···O interactions can connect these primary structures into larger supramolecular assemblies. nih.gov

Theoretical calculations, such as those using the PIXELC method, allow for the decomposition of interaction energies into coulombic, polarization, dispersion, and repulsion components. acs.org For instance, in fluorine-containing propanamides, the N–H···O hydrogen bond is a major contributor to the electrostatic component of the total interaction energy. acs.org The energetics of these bonds can be quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density at bond critical points. acs.org

While specific energetic data for this compound is not available in the provided search results, the general principles derived from similar structures suggest a significant stabilizing contribution from these hydrogen bonds.

Pi-Pi Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, pi-pi stacking interactions play a vital role in the crystal packing of aromatic compounds like this compound. These interactions occur between the electron-rich pyridine ring and adjacent aromatic systems.

Studies on related molecules demonstrate the prevalence of these interactions. For example, in the crystal structure of N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f] acs.orgnih.govdiazepine-6-carboxamide, layers of molecules are linked by π–π interactions between the benzene (B151609) and pyridine rings, with a centroid–centroid distance of 3.672 (2) Å. researchgate.net In another case involving a PRMT5 inhibitor, the core aniline (B41778) of the compound forms a pi-pi stack with phenylalanine and tyrosine residues. nih.govbiorxiv.org

The geometry of these interactions is typically an off-centered parallel or T-shaped arrangement, which is energetically more favorable than a face-to-face stacking. nih.gov The presence of the electron-withdrawing nitro group on the pyridine ring of this compound would influence the electrostatic potential of the aromatic ring, likely favoring interactions with electron-rich aromatic systems. These interactions are crucial for the design of drug-delivery systems and understanding biological interactions. nih.gov

Application of Linear Free Energy Relationships in Mechanistic Interpretations

Linear Free Energy Relationships (LFERs) are a powerful tool for understanding reaction mechanisms by correlating reaction rates or equilibrium constants with substituent parameters. While the search results mention various computational studies on related compounds, there is no specific information available regarding the application of LFERs to elucidate the mechanistic interpretations of this compound.

In the context of related nitroaromatic compounds, studies have focused on the kinetics of their reduction by flavoenzymes, establishing structure-activity relationships. mdpi.com These studies often correlate the reduction potentials of the nitroaromatics with their biological activity. However, a direct application of Hammett or Taft equations to this compound itself is not documented in the provided materials. The synthesis of related compounds, such as N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, has been described, but the focus was on their biological activity rather than a mechanistic study using LFERs. frontiersin.orgnih.gov

Reactivity and Chemical Transformations of N 5 Nitropyridin 2 Yl Propanamide

Exploration of Nucleophilic and Electrophilic Reactivity of the Nitropyridine Scaffold

A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, effectively making it "nucleus-loving" or attracted to positive charges. masterorganicchemistry.com Conversely, an electrophile accepts a pair of electrons. masterorganicchemistry.com The reactivity of the nitropyridine scaffold in N-(5-nitropyridin-2-yl)propanamide is dominated by its electrophilic character, making it a prime target for nucleophilic attack.

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group (-NO2) at the 5-position drastically amplifies this effect. The nitro group is one of the most powerful electron-withdrawing groups, and it significantly reduces the electron density of the aromatic ring. This severe electron deficiency deactivates the ring towards electrophilic aromatic substitution, a reaction that typically requires an electron-rich aromatic system. Consequently, reactions such as nitration or Friedel-Crafts alkylation are generally not feasible on this scaffold. researchgate.net

However, this pronounced electron-poor nature makes the nitropyridine ring highly activated for nucleophilic aromatic substitution (SNAr). Nucleophiles readily attack the carbon atoms of the ring, particularly those at positions ortho and para to the electron-withdrawing nitro group. In the case of this compound, the positions most activated for nucleophilic attack are C4 and C6. Studies on related 3-R-5-nitropyridines have shown that various anionic nucleophiles, including those based on sulfur, nitrogen, and oxygen, can displace groups on the ring. nih.govfao.org In some instances, the reaction with carbon nucleophiles can lead to the formation of stable addition products through a process of dearomatization. nih.govfao.org Highly electrophilic nitropyridines are known to react with even weak, neutral nucleophiles to form stable adducts. researchgate.net

| Aspect of Reactivity | Controlling Factors | Predicted Outcome for this compound |

|---|---|---|

| Nucleophilic Reactivity | Strongly electron-withdrawing nitro group and electronegative ring nitrogen create a highly electron-deficient (electrophilic) ring system. | Highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C4 and C6 positions. |

| Electrophilic Reactivity | The pyridine ring is severely deactivated by the potent electron-withdrawing effect of the nitro group. | Highly resistant to Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). |

Chemoselective Reduction Pathways of the Nitro Group

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For this compound, the primary challenge is the reduction of the nitro group to an amine without affecting the amide linkage or the pyridine ring. A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds.

Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney Nickel is often employed as an alternative. commonorganicchemistry.com

Classical methods using metals in acidic media are known for their mildness and high selectivity for the nitro group. Reagents such as iron powder in acetic acid or tin(II) chloride (SnCl2) are effective at converting aromatic nitro compounds to their corresponding anilines while leaving other reducible groups like amides and esters intact. commonorganicchemistry.com

More recently, advanced catalytic systems have been developed. An iron(III) catalyst used with a silane (B1218182) has been shown to be highly chemoselective for nitro reduction, tolerating a wide array of sensitive functionalities including amides, esters, ketones, and aryl halides. researchgate.net Metal-free approaches, such as the use of tetrahydroxydiboron, also offer a mild and selective method for this transformation. organic-chemistry.org

In biological systems, enzymatic pathways offer remarkable selectivity. For instance, nitroreductases found in bacteria like Ralstonia eutropha JMP134 can use NADPH as an electron donor to reduce aromatic nitro compounds. nih.govnih.gov This process is highly chemoselective and often stops at the hydroxylamine (B1172632) stage, which can then be further transformed by other enzymes. nih.govnih.gov

Catalyst-Mediated Transformations and Reaction Mechanisms

Catalysts play a crucial role in mediating a variety of transformations for the this compound scaffold, often enabling reactions with high efficiency and selectivity. The mechanisms underlying these transformations are key to understanding the compound's reactivity.

The most significant reaction mechanism for this scaffold is Nucleophilic Aromatic Substitution (SNAr) . This is typically a two-step process:

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring (e.g., C4 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored as a leaving group (if present) is expelled from the ring.

The presence of the 5-nitro group is critical for this mechanism as it effectively stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Catalysts can also mediate rearrangements of structures containing the 5-nitropyridine unit. For example, related compounds have been shown to undergo rearrangement in the presence of a base catalyst like triethylamine (B128534) to form fused heterocyclic systems such as imidazo[1,2-a]pyridines. nih.gov The proposed mechanism involves the initial nucleophilic addition of the amine catalyst to the molecule, initiating a cascade of bond formations and breakages that lead to the rearranged product. nih.gov

Furthermore, the catalyst-mediated reduction of the nitro group involves distinct mechanisms. In catalytic transfer hydrogenation , often using an iron catalyst and a hydrogen donor like formic acid, the catalyst facilitates the transfer of hydrogen atoms to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates before reaching the final amine product. organic-chemistry.org

Supramolecular Chemistry and Crystal Engineering of N 5 Nitropyridin 2 Yl Propanamide Analogues

Rational Design and Self-Assembly Driven by Hydrogen Bonding and Weak Interactions

The predictable nature of hydrogen bonds, particularly the strong N-H···O and N-H···N interactions, makes them a primary tool in the rational design of molecular solids. In N-(pyridin-2-yl)amide derivatives, the amide (–NH–C=O) and pyridine (B92270) moieties offer a rich combination of hydrogen bond donors and acceptors, guiding the molecules to self-assemble into recognizable patterns or synthons.

A prominent example of this self-assembly is the formation of dimers through pairs of N–H···N hydrogen bonds. In the crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, an analogue where the nitro group is replaced by a methyl group, two independent molecules are linked into a centrosymmetric dimer. evitachem.comchemdiv.com This occurs via a classic R²₂(8) graph set motif, where the amide proton of one molecule donates to the pyridine nitrogen of the second, and vice-versa. evitachem.comchemdiv.com These robust dimeric units then serve as building blocks for the extended crystal structure, further connected into chains along the mdpi.com direction by weaker C–H···O interactions between a tert-butyl proton and an amide oxygen. evitachem.comchemdiv.com

The supramolecular assembly can become significantly more complex with the introduction of additional functional groups capable of forming hydrogen bonds. In N-(5-nitropyridin-2-yl)-5H-dibenzo[d,f] soton.ac.ukresearchgate.netdiazepine-6-carboxamide, a larger analogue, a variety of intramolecular and intermolecular hydrogen bonds orchestrate the crystal packing. Intramolecularly, N–H···O, N–H···N, and C–H···O hydrogen bonds help to establish a near-planar conformation in a significant portion of the molecule. researchgate.net On the intermolecular level, molecules assemble into layers parallel to the (001) plane through weak C–H···N interactions. researchgate.net These layers are then linked along the soton.ac.uk direction by N–H···O hydrogen bonds and π–π stacking interactions between the benzene (B151609) and pyridine rings, with a centroid–centroid distance of 3.672 Å. researchgate.net

Table 1: Crystallographic and Hydrogen Bond Data for N-(5-nitropyridin-2-yl)propanamide Analogues

Molecular Mechanism Studies of N 5 Nitropyridin 2 Yl Propanamide and Its Derivatives

Computational Docking and Molecular Dynamics Simulations for Molecular Target Interaction Prediction

Computational methods are instrumental in predicting the binding affinity and interaction patterns of small molecules like N-(5-nitropyridin-2-yl)propanamide with biological targets. These in silico techniques provide a foundational understanding of the molecular basis of their activity, guiding further experimental validation.

Molecular docking studies have been performed on derivatives of this compound to elucidate their binding modes within the active sites of enzymes, particularly urease. For instance, in a study of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, it was observed that these compounds orient themselves within the urease active site to interact with key residues. frontiersin.orgnih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. The nitro group of the pyridine (B92270) ring, a common feature with this compound, is frequently observed to participate in these interactions.

While direct molecular dynamics simulation data for this compound is not extensively available in the reviewed literature, such studies on related heterocyclic compounds help in understanding the stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein that are crucial for a stable binding and inhibitory action.

Theoretical Structure-Activity Relationship (SAR) studies on nitropyridine derivatives have highlighted the importance of specific structural features for their biological activity. The presence and position of the nitro group on the pyridine ring are critical. nih.gov The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution of the entire molecule, affecting its ability to interact with biological targets. nih.gov

In the case of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, the nature of the substituent on the aryl ring has been shown to significantly modulate their urease inhibitory activity. frontiersin.orgnih.gov This suggests that the propanamide linker and the terminal aryl group play a crucial role in orienting the molecule within the active site and establishing favorable interactions. These findings imply that for this compound, modifications to the propanamide chain could similarly influence its activity.

In Vitro Enzymatic Inhibition Studies (e.g., Urease)

In vitro enzymatic assays provide concrete evidence of the inhibitory potential of a compound against a specific enzyme. For nitropyridine derivatives, urease has been a significant target of investigation due to its role in various pathological conditions.

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For a series of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, in vitro urease inhibition assays have been conducted. frontiersin.orgnih.gov These studies have determined the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

For example, certain derivatives have shown potent urease inhibition with low micromolar IC50 values, indicating strong binding to the enzyme. frontiersin.orgnih.gov The mode of inhibition, whether competitive, non-competitive, or uncompetitive, can also be determined through kinetic analysis, providing deeper insights into the interaction between the inhibitor and the enzyme. mdpi.com

Table 1: Urease Inhibition Data for Selected N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide Derivatives

| Compound | Aryl Substituent | IC50 (µM) |

| 7a | Unsubstituted Phenyl | > 50 |

| 7e | 2-Chlorophenyl | 2.24 ± 1.63 |

| 7h | 4-Nitrophenyl | 3.12 ± 0.15 |

Data extracted from a study on pyridylpiperazine hybrid derivatives as urease inhibitors. frontiersin.org

The molecular basis of the inhibitory action of nitropyridine derivatives against urease has been primarily attributed to their interaction with the nickel ions in the enzyme's active site. frontiersin.org The nitrogen and oxygen atoms of the inhibitor can coordinate with the metal ions, disrupting the catalytic mechanism.

Molecular docking simulations of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives have supported this hypothesis, showing the nitropyridine moiety positioned near the nickel center. frontiersin.org The interactions with key amino acid residues in the active site further stabilize the enzyme-inhibitor complex, leading to potent inhibition.

Systems Biology and Chemogenomics Approaches to Molecular Target Identification and Pathway Analysis

While specific systems biology or chemogenomics studies on this compound are not prominent in the literature, these approaches offer powerful tools for understanding the broader biological effects of a compound. u-strasbg.fr Chemogenomics aims to systematically study the interactions of a library of small molecules with a wide array of protein targets. u-strasbg.fr

By analyzing the chemical similarity of this compound to other compounds with known biological targets, it is possible to predict its potential off-target effects and identify novel therapeutic applications. u-strasbg.fr Systems biology approaches can then be used to model how the inhibition of a particular target by this compound might affect entire cellular pathways, providing a more holistic understanding of its pharmacological profile.

Future Perspectives in N 5 Nitropyridin 2 Yl Propanamide Research

Development of Novel and Efficient Synthetic Routes

The synthesis of N-(5-nitropyridin-2-yl)propanamide and its analogs typically relies on established chemical reactions, often involving the nucleophilic substitution of a halogen on the pyridine (B92270) ring. For instance, a common starting material for related compounds is 2-chloro-5-nitropyridine (B43025), which can be reacted with various amines. nih.govmdpi.com The subsequent acylation of the amino group yields the final amide.

While effective, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. Key areas for development include:

Catalyst Innovation: Exploring novel catalysts for both the C-N bond formation and acylation steps could lead to higher yields, reduced reaction times, and milder reaction conditions.

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, leading to improved safety, consistency, and ease of scale-up compared to traditional batch processing.

Green Chemistry Approaches: Future synthetic routes could prioritize the use of greener solvents, reduce the number of synthetic steps (step economy), and design processes that minimize waste products.

Diversification of Precursors: Research into alternative starting materials beyond halogenated nitropyridines could open up new synthetic pathways and allow for the introduction of greater molecular diversity.

Table 1: Potential Future Synthetic Strategies

| Strategy | Focus Area | Potential Advantages | Relevant Precursors |

|---|---|---|---|

| Catalyst Development | C-N Coupling & Amidation | Higher yields, lower temperatures, shorter reaction times. | 2-chloro-5-nitropyridine, 2-amino-5-nitropyridine (B18323), Propanoic acid derivatives |

| Flow Chemistry | Process Optimization | Enhanced safety, scalability, and product consistency. | 2-chloro-5-nitropyridine, Propanoyl chloride |

| Green Chemistry | Sustainability | Reduced environmental impact, lower cost. | Bio-based solvents, recyclable catalysts |

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for understanding its function. While standard techniques like 1H-NMR and FT-IR are foundational, future studies must leverage more advanced methods to gain deeper insights, particularly concerning non-covalent interactions like hydrogen bonding.

Solid-State NMR (SSNMR): This technique is exceptionally powerful for probing the structure and dynamics of molecules in their solid form. Specifically, 15N SSNMR can be used to precisely characterize hydrogen bonds involving the pyridine and amide nitrogen atoms. mdpi.com The chemical shift of the nitrogen nucleus is highly sensitive to its local electronic environment, which is significantly altered upon hydrogen bond formation, providing detailed information on bond strength and geometry. mdpi.compku.edu.cn

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecule's conformation and packing in the solid state. This is invaluable for observing intramolecular and intermolecular hydrogen bonds, such as the N-H···N interactions common in pyridine derivatives, which dictate crystal packing and can influence physical properties like solubility. nih.govresearchgate.net

Computational Spectroscopy: Combining experimental data with Density Functional Theory (DFT) calculations allows for a more profound analysis. nih.govresearchgate.net DFT can be used to predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis), helping to assign experimental spectra and understand the electronic structure of the molecule. researchgate.netresearchgate.net

Table 2: Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Solid-State 15N NMR | Precise characterization of hydrogen bond geometry and strength. mdpi.com | Elucidating the N-H···N and N-H···O interactions involving the amide and pyridine moieties. |

| Single-Crystal X-ray Diffraction | Definitive 3D structure, bond lengths, bond angles, and crystal packing. nih.gov | Visualizing and measuring intramolecular and intermolecular hydrogen bonds. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals and their correlations. | Confirming the molecular structure and connectivity, especially in complex analogs. |

| DFT Computational Analysis | Predicted spectra, molecular orbital energies (HOMO-LUMO), electrostatic potential. nih.gov | Correlating electronic structure with reactivity and spectroscopic properties. |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The vastness of chemical space makes the traditional one-by-one synthesis and testing of new molecules inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling rapid, in silico screening and design. nih.govarxiv.org

For this compound, ML/AI can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models (e.g., Support Vector Machines, Random Forests) on a dataset of related nitropyridine derivatives and their measured biological activities, it is possible to build predictive QSAR models. nih.gov These models could then predict the potential activity of novel, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis.

De Novo Molecular Design: Generative models, such as Recurrent Neural Networks (RNNs) and autoencoders, can learn the underlying patterns of chemical structures from existing databases. arxiv.org These models can then be used to generate entirely new molecules that are similar to the parent compound but possess optimized properties, such as increased potency or better solubility. github.io

Property Prediction: AI models can be trained to predict a wide range of physicochemical properties (e.g., solubility, melting point) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. This allows for the early-stage filtering of candidate molecules that are unlikely to become viable drugs.

Table 3: Machine Learning Applications in this compound Research

| Application | ML/AI Technique | Goal |

|---|---|---|

| Bioactivity Prediction | QSAR, Deep Neural Networks | Identify structural modifications likely to enhance a specific biological activity (e.g., enzyme inhibition). |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Create novel molecular structures based on the this compound scaffold with desired properties. arxiv.org |

| ADMET Prediction | Graph Convolutional Networks, Random Forest | Forecast pharmacokinetic and toxicity profiles to reduce late-stage failures. |

Exploration of New Mechanistic Pathways for Molecular Modulation

Initial research into nitropyridine derivatives has often focused on established mechanisms like enzyme inhibition. nih.govresearchgate.net A significant future direction for this compound is the exploration of more subtle and potentially novel modes of biological action.

Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by specific interactions between proteins. Designing molecules that can disrupt these PPIs is a promising therapeutic strategy. Research on related N-Aryl acetamides has identified inhibitors of the PRMT5-substrate adaptor interaction, demonstrating that this class of compounds can function beyond simple enzyme active site inhibition. nih.gov Investigating whether this compound or its analogs can modulate such interactions would be a novel and impactful area of research.

Modulation of Ion Channels: Certain propanamide-containing molecules have been shown to modulate the activity of ion channels, such as A-type potassium channels. db-thueringen.de Screening this compound against a panel of ion channels could uncover unexpected regulatory activities relevant to neurology or cardiology.

Leveraging Nitro-Group Bioreduction: The nitroaromatic group is susceptible to enzymatic reduction in biological systems, a process that is often linked to its mechanism of action and potential toxicity. mdpi.com Future research could explore ways to control this bioreduction. For example, structural modifications could be made to either enhance reduction by specific enzymes in target cells (for a prodrug strategy) or to prevent it, thereby reducing off-target effects.

Table 4: Known vs. Potential New Mechanistic Pathways

| Mechanism Type | Example | Relevance to this compound |

|---|---|---|

| Known (Enzyme Inhibition) | Urease Inhibition nih.govresearchgate.net | The compound could be tested against known enzyme targets for nitropyridines. |

| Novel (PPI Modulation) | Inhibition of PRMT5-WDR77 complex. nih.gov | Explore if the compound can disrupt disease-relevant protein-protein interactions. |

| Novel (Ion Channel Modulation) | Regulation of A-type potassium channels. db-thueringen.de | Screen for activity against various ion channels to identify new therapeutic areas. |

| Novel (Redox Cycling) | Controlled bioreduction of the nitro group. mdpi.com | Design analogs with tailored redox properties for targeted activation or enhanced stability. |

Q & A

Q. What are the optimal synthetic routes for N-(5-nitropyridin-2-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves the acylation of 5-nitropyridin-2-amine with propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis of the acyl chloride . Reaction optimization includes controlling temperature (0–5°C for exothermic steps), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 amine-to-acyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro group at C5, propanamide linkage) and assess purity.

- FT-IR : Identification of amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- LC-MS : For molecular weight confirmation ([M+H]⁺ expected at 225.07 g/mol).

- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding interactions, as demonstrated in structurally similar nitroaromatic amides .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC over 24–72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Light sensitivity : Expose to UV-Vis light and track nitro group reduction using UV spectroscopy .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

- Dose-response standardization : Use a 10-point dilution series (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.

- Orthogonal assays : Combine enzymatic inhibition assays with biophysical methods (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]) to validate target binding .

- Batch-to-batch purity verification : Ensure >98% purity via HPLC and elemental analysis .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to enzymes/receptors. Key steps:

- Target selection : Prioritize proteins with nitroaromatic-binding pockets (e.g., nitroreductases, cytochrome P450).

- Ligand preparation : Optimize protonation states (pH 7.4) and generate 3D conformers.

- Binding affinity validation : Compare computational ΔG values with experimental ITC data .

Q. What experimental approaches elucidate the metabolic pathways of This compound in vitro?

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., nitro reduction to amine).

- Recombinant enzyme assays : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) for involvement in oxidation or demethylation.

- Glutathione trapping : Detect reactive intermediates (e.g., nitroso derivatives) via adduct formation .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?

SAR strategies include:

- Nitro group modification : Replace with cyano, trifluoromethyl, or sulfonamide groups to modulate electron-withdrawing effects.

- Amide substitution : Introduce methyl or benzyl groups to enhance lipophilicity and blood-brain barrier penetration.

- Pyridine ring functionalization : Add halogens (Cl, F) at C3/C4 to improve target selectivity .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in enzymatic inhibition assays involving This compound?

- Assay optimization : Standardize enzyme concentrations, substrate kinetics, and incubation times.

- Negative controls : Include solvent-only and heat-inactivated enzyme controls.

- Statistical rigor : Perform triplicate runs with Z’-factor validation (>0.5 indicates robust assays) .

Q. What analytical methods quantify This compound in complex biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/acetonitrile) and MRM transitions for quantification.

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to remove matrix interferents .

Application-Oriented Questions

Q. Q. What preclinical models are suitable for evaluating the therapeutic potential of This compound?

- Inflammation : Murine LPS-induced endotoxemia models to assess TNF-α/IL-6 suppression.

- Cancer : Xenograft models (e.g., HCT-116 colon cancer) for tumor growth inhibition studies.

- Neuroprotection : Oxidative stress models (e.g., rotenone-induced neurotoxicity in SH-SY5Y cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.